(S)-4-Methyl-2-(hydroxymethyl)morpholine chemical properties
(S)-4-Methyl-2-(hydroxymethyl)morpholine chemical properties
An In-depth Technical Guide to (S)-4-Methyl-2-(hydroxymethyl)morpholine: Properties and Synthetic Applications
Foreword
Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of (S)-4-Methyl-2-(hydroxymethyl)morpholine. As a chiral building block, this molecule holds significant potential, merging the advantageous physicochemical properties of the morpholine scaffold with stereochemically defined functional handles. This document moves beyond a simple cataloging of data, offering insights into its synthesis, reactivity, and strategic application in modern pharmaceutical research, grounded in the principles of synthetic chemistry and drug design.
Molecular Overview and Strategic Importance
(S)-4-Methyl-2-(hydroxymethyl)morpholine is a substituted morpholine derivative featuring a chiral center at the C-2 position. The morpholine ring itself is a privileged structure in medicinal chemistry.[1][2] Its unique combination of a weakly basic amine and an ether linkage imparts favorable properties to parent molecules, including enhanced aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets.[1][3] The presence of the (S)-stereocenter and the primary alcohol in the title compound provides two orthogonal points for synthetic diversification, making it a valuable intermediate for constructing complex molecular architectures with precise three-dimensional orientations.
The strategic value of this compound lies in its utility for developing potent and selective therapeutics, particularly for the central nervous system (CNS) and in kinase inhibition.[1][2][4] The morpholine moiety can improve blood-brain barrier permeability, a critical factor in designing CNS-active drugs.[1][3]
Figure 1: Structure of (S)-4-Methyl-2-(hydroxymethyl)morpholine.
Physicochemical and Spectroscopic Profile
Precise experimental data for this specific molecule is not widely published. However, by synthesizing information from closely related analogs and predictive models, we can establish a reliable profile.
Physical Properties
The following table summarizes known and predicted properties. Data for N-methylmorpholine is provided for comparative context.
| Property | (S)-4-Methyl-2-(hydroxymethyl)morpholine | N-Methylmorpholine (Reference) | Source |
| CAS Number | 1159598-33-0 | 109-02-4 | [5] |
| Molecular Formula | C₆H₁₃NO₂ | C₅H₁₁NO | [5] |
| Molecular Weight | 131.17 g/mol | 101.15 g/mol | [5] |
| Appearance | Not Available | Colorless liquid | [6] |
| Solubility | Very soluble in water (1000 g/L at 25 °C, predicted) | Soluble in water | [5] |
| pKa | 14.36 ± 0.10 (Predicted) | 7.4 | [5] |
| Flash Point | Not Available | 23.89 °C | [6][7] |
| Specific Gravity | Not Available | 0.917 - 0.922 @ 20 °C | [7] |
Spectroscopic Characterization
While a specific, published spectrum for this compound is elusive, the expected NMR signatures can be inferred from the general patterns of N-substituted morpholines.[8][9]
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¹H NMR: The spectrum would be characterized by distinct multiplets for the morpholine ring protons. The protons adjacent to the oxygen (C5-H and C6-H) would appear downfield (typically ~3.5-3.8 ppm) compared to those adjacent to the nitrogen (C2-H and C3-H, ~2.2-2.8 ppm).[9][10] The N-methyl group would present as a singlet around 2.3 ppm.[11] The hydroxymethyl protons at the C2 position would appear as a doublet of doublets, and the chiral proton at C2 would be a complex multiplet.
-
¹³C NMR: The carbon atoms adjacent to the heteroatoms are the most deshielded. The carbons next to the oxygen (C5, C6) would resonate around 67-70 ppm, while those next to the nitrogen (C2, C3) would be in the 50-60 ppm range.[8][9] The N-methyl carbon would appear around 46 ppm. The hydroxymethyl carbon would be expected around 60-65 ppm.
-
IR Spectroscopy: Key absorbances would include a broad O-H stretch from the alcohol group (around 3300-3500 cm⁻¹), C-H stretching from the alkyl groups (2800-3000 cm⁻¹), and a prominent C-O-C stretching band from the ether linkage (1100-1120 cm⁻¹).
Synthesis and Stereochemical Control
The synthesis of chiral morpholines is a well-documented field, often starting from chiral amino alcohols.[12][13][14] A common and effective strategy to access (S)-4-Methyl-2-(hydroxymethyl)morpholine would involve the N-methylation of a suitable precursor, such as (S)-2-(hydroxymethyl)morpholine, which can be derived from a Boc-protected intermediate.
Proposed Synthetic Protocol
This protocol is a representative synthesis based on standard organic chemistry transformations.
Figure 2: Proposed synthetic workflow.
Step 1: Boc Deprotection
-
Dissolve (S)-4-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).[15]
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (2-4 eq) or a solution of HCl in dioxane, at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often taken directly to the next step without extensive purification.
Step 2: Reductive Amination
-
Dissolve the crude amine salt from the previous step in a solvent like methanol or dichloroethane.
-
Add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise at 0 °C.[4]
-
Stir the reaction at room temperature for 4-12 hours until complete.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel to afford pure (S)-4-Methyl-2-(hydroxymethyl)morpholine.
Chemical Reactivity and Synthetic Utility
The molecule possesses two primary functional groups for further elaboration: the tertiary amine and the primary alcohol.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. 4-METHYLMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 4-methyl morpholine, 109-02-4 [thegoodscentscompany.com]
- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
- 11. 4-Methylmorpholine N-oxide(7529-22-8) 1H NMR [m.chemicalbook.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Morpholine synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
